![molecular formula C8H13F2N3 B1492331 {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097978-14-6](/img/structure/B1492331.png)
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Overview
Description
The compound “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a chemical compound with a pyrazole ring. The pyrazole ring has a difluoromethyl group and a methyl group attached to it . This motif is important to the agrochemical industry .
Synthesis Analysis
The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Scientific Research Applications
Late-Stage Difluoromethylation
Late-stage difluoromethylation: is a process that allows for the introduction of difluoromethyl groups into complex molecules at a late stage in their synthesis. This technique is particularly valuable in medicinal chemistry, where it can significantly alter the biological activity of a compound . The compound can be used as a reagent or intermediate in such late-stage modifications, providing access to novel molecules with potential pharmaceutical applications.
Antifungal Agents
The difluoromethyl group is a common feature in many antifungal agents . Compounds containing this group have been shown to exhibit potent activity against a variety of phytopathogenic fungi . This makes “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” a candidate for the development of new fungicides, which could be used to protect crops and manage fungal diseases in agriculture.
Drug Design and Development
In drug design and development , the introduction of a difluoromethyl group can improve the metabolic stability and pharmacokinetic properties of a drug. The compound could serve as a building block for the synthesis of new drug candidates, where the difluoromethyl group might confer improved efficacy or reduced toxicity .
Radiolabeling for Imaging
The difluoromethyl group can be used in the radiolabeling of biomolecules, which is a crucial step in the development of imaging agents for positron emission tomography (PET). The compound could be utilized to introduce difluoromethyl groups into peptides, proteins, or other large biomolecules, enabling their use in medical imaging to diagnose and monitor diseases .
Synthesis of Agrochemicals
The structural motif present in “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is also found in a number of agrochemicals , particularly fungicides. The compound could be used to synthesize novel agrochemicals that offer enhanced protection against pests and diseases, contributing to increased agricultural productivity .
properties
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3/c1-11-4-2-3-7-5-12-13(6-7)8(9)10/h5-6,8,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEACVCPPKAPBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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